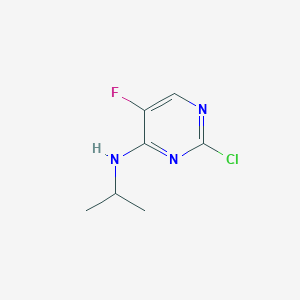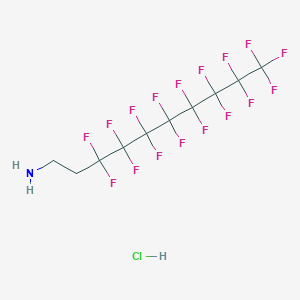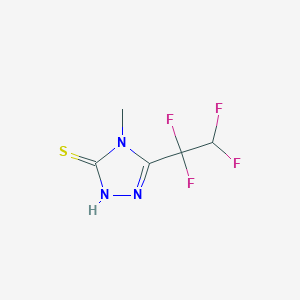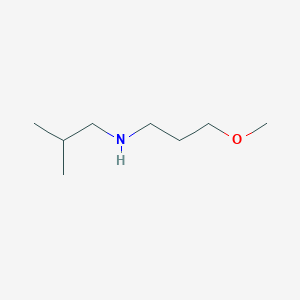
(3-Methoxypropyl)(2-methylpropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxypropyl)(2-methylpropyl)amine: is an organic compound with the molecular formula C8H19NO. It is a derivative of propylamine, where the propyl group is substituted with a methoxy group at the third carbon and a methyl group at the second carbon. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Methoxypropyl)(2-methylpropyl)amine typically begins with commercially available starting materials such as 3-methoxypropylamine and 2-methylpropylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group on 3-methoxypropylamine with the 2-methylpropyl group. This can be achieved under basic conditions using a suitable base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield.
化学反応の分析
Types of Reactions:
Oxidation: (3-Methoxypropyl)(2-methylpropyl)amine can undergo oxidation reactions to form corresponding oxides or amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides or amine oxides.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry:
Catalysis: (3-Methoxypropyl)(2-methylpropyl)amine can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Corrosion Inhibition: The compound is used as a corrosion inhibitor in water treatment applications to prevent metal corrosion.
作用機序
Mechanism:
- The mechanism of action of (3-Methoxypropyl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets.
Molecular Targets and Pathways:
- The compound can interact with various molecular targets, including enzymes involved in metabolic pathways. It can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific target and reaction conditions.
類似化合物との比較
3-Methoxypropylamine: A similar compound with a methoxy group at the third carbon but lacking the 2-methyl substitution.
2-Methylpropylamine: A compound with a methyl group at the second carbon but lacking the methoxy substitution.
3-Ethoxypropylamine: A compound with an ethoxy group instead of a methoxy group at the third carbon.
Uniqueness:
- (3-Methoxypropyl)(2-methylpropyl)amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and interaction with molecular targets. This dual substitution can enhance its versatility in various chemical and industrial applications.
特性
分子式 |
C8H19NO |
|---|---|
分子量 |
145.24 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2)7-9-5-4-6-10-3/h8-9H,4-7H2,1-3H3 |
InChIキー |
BTPBWWHWTIFSNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene](/img/structure/B13161023.png)
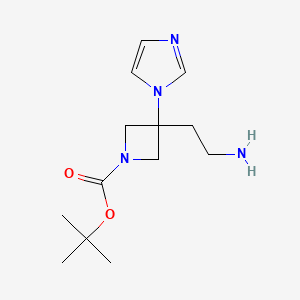
![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)

![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)


![Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13161067.png)
![5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13161070.png)
